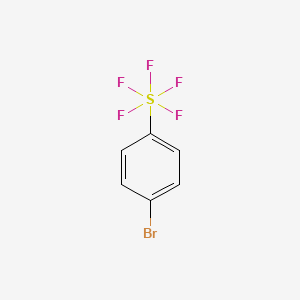

4-Bromophenylsulfur pentafluoride

Description

The exact mass of the compound 4-Bromophenylsulfur pentafluoride is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Acute Toxic;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 4-Bromophenylsulfur pentafluoride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-Bromophenylsulfur pentafluoride including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

(4-bromophenyl)-pentafluoro-λ6-sulfane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4BrF5S/c7-5-1-3-6(4-2-5)13(8,9,10,11)12/h1-4H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RECCABBXFXGELM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1S(F)(F)(F)(F)F)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4BrF5S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70381313 | |

| Record name | 4-Bromophenylsulfur pentafluoride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70381313 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

283.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

774-93-6 | |

| Record name | 4-Bromophenylsulfur pentafluoride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70381313 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-bromo-4-(pentafluoro-lambda6-sulfanyl)benzene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

4-Bromophenylsulfur Pentafluoride: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the basic properties of 4-Bromophenylsulfur pentafluoride (4-BrPSF). It is intended for researchers, scientists, and professionals in the field of drug development who are interested in the unique characteristics and potential applications of this organofluorine compound. This document details the physicochemical properties, synthesis, and characterization of 4-BrPSF, and explores the role of the pentafluorosulfanyl (SF₅) functional group in medicinal chemistry. While specific biological signaling pathways for 4-BrPSF are not yet elucidated, this guide discusses the general strategies for evaluating the biological activity of SF₅-containing compounds.

Introduction

4-Bromophenylsulfur pentafluoride is a synthetic organofluorine compound that has garnered significant interest in materials science and pharmaceutical development.[1] The presence of the pentafluorosulfanyl (SF₅) group, often considered a "super-trifluoromethyl" group, imparts unique electronic and steric properties to the molecule.[2] This group is highly electronegative, chemically and thermally stable, and can significantly influence the lipophilicity and metabolic stability of a parent compound, making it an attractive moiety for the design of novel therapeutic agents.[3][4] The bromo-substituent on the phenyl ring provides a versatile handle for further chemical modifications through various cross-coupling reactions.

Physicochemical Properties

4-Bromophenylsulfur pentafluoride is a colorless to light yellow liquid at room temperature.[1] A summary of its key physical and chemical properties is presented in Table 1.

Table 1: Physicochemical Properties of 4-Bromophenylsulfur Pentafluoride

| Property | Value | Reference |

| Chemical Formula | C₆H₄BrF₅S | [5][6][7] |

| Molecular Weight | 283.05 g/mol | [1][7] |

| CAS Number | 774-93-6 | [5][6][7] |

| Appearance | Colorless to light yellow clear liquid | [1] |

| Density | 1.86 g/cm³ | [1] |

| Boiling Point | 77 °C at 10 mmHg | [1] |

| Refractive Index | n20/D 1.48 | [1] |

| Purity | ≥ 96% (GC) | [1][7] |

| Storage Temperature | 2 - 8 °C | [1] |

Experimental Protocols

Synthesis of 4-Bromophenylsulfur Pentafluoride

The following is a generalized experimental protocol for the synthesis of 4-bromophenylsulfur pentafluoride, based on methods described for the preparation of arylsulfur pentafluorides.[8][9]

Reaction Scheme:

Figure 1: General synthesis scheme for 4-Bromophenylsulfur pentafluoride.

Materials:

-

4,4'-Dibromodiphenyl disulfide

-

Fluorinating agent (e.g., Silver(II) fluoride (AgF₂), or a mixture of F₂ and N₂)

-

Anhydrous acetonitrile

-

Inert gas (e.g., Nitrogen or Argon)

-

Standard glassware for organic synthesis (round-bottom flask, condenser, etc.)

-

Stirring and heating apparatus

-

Filtration setup

-

Rotary evaporator

-

Distillation apparatus

Procedure:

-

Reaction Setup: A dry, three-necked round-bottom flask equipped with a magnetic stirrer, a condenser, a thermometer, and an inert gas inlet is charged with 4,4'-dibromodiphenyl disulfide and anhydrous acetonitrile. The mixture is stirred under an inert atmosphere.

-

Fluorination: The fluorinating agent is added portion-wise to the stirred suspension at a controlled temperature. If using a gaseous fluorinating agent like F₂/N₂, it is bubbled through the reaction mixture. The reaction temperature is maintained according to the specific fluorinating agent used, as described in the literature for similar transformations. The progress of the reaction is monitored by thin-layer chromatography (TLC) or gas chromatography (GC).

-

Work-up: Upon completion of the reaction, the reaction mixture is cooled to room temperature. The solid byproducts are removed by filtration.

-

Purification: The solvent is removed from the filtrate under reduced pressure using a rotary evaporator. The crude product is then purified by vacuum distillation to yield 4-bromophenylsulfur pentafluoride as a colorless to light yellow liquid.

Characterization

The structure and purity of the synthesized 4-bromophenylsulfur pentafluoride can be confirmed by various spectroscopic methods.

3.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show two doublets in the aromatic region (typically δ 7.0-8.0 ppm), corresponding to the four aromatic protons.[10][11]

-

¹³C NMR: The carbon NMR spectrum will display signals for the aromatic carbons. The carbon attached to the SF₅ group will be significantly influenced by the strong electron-withdrawing nature of this group.[12][13][14]

-

¹⁹F NMR: The fluorine-19 NMR spectrum is the most characteristic for this compound. It is expected to show two signals corresponding to the axial and equatorial fluorine atoms of the SF₅ group. These signals will appear as a doublet (for the four equatorial fluorines) and a quintet (for the single axial fluorine) due to F-F coupling.[15][16][17][18][19]

Table 2: Expected NMR Data for 4-Bromophenylsulfur Pentafluoride

| Nucleus | Expected Chemical Shift (δ, ppm) | Expected Multiplicity |

| ¹H | 7.0 - 8.0 | Doublet, Doublet |

| ¹³C | 120 - 150 | Multiple signals |

| ¹⁹F | +40 to +80 (relative to CFCl₃) | Doublet (4F), Quintet (1F) |

3.2.2. Infrared (IR) Spectroscopy

The IR spectrum will show characteristic absorption bands for the aromatic C-H stretching (around 3030 cm⁻¹), C=C stretching in the aromatic ring (1450-1600 cm⁻¹), and strong absorptions corresponding to the S-F stretching vibrations of the SF₅ group.[20][21][22]

3.2.3. Mass Spectrometry (MS)

Mass spectrometry will confirm the molecular weight of the compound. The mass spectrum is expected to show the molecular ion peak [M]⁺ and characteristic fragmentation patterns, including the loss of fluorine atoms and the SF₅ group.[1][3][23]

Role in Drug Development

The pentafluorosulfanyl group is increasingly utilized in medicinal chemistry as a bioisosteric replacement for other functional groups, such as the trifluoromethyl (CF₃), tert-butyl, or nitro group.[2][24][25] The SF₅ group possesses a unique combination of high electronegativity and lipophilicity, which can lead to improved pharmacokinetic and pharmacodynamic properties of drug candidates, including enhanced metabolic stability and target binding affinity.[4]

While no specific signaling pathways have been identified for 4-bromophenylsulfur pentafluoride, its potential biological activity can be explored through a general workflow.

Figure 2: A general workflow for the evaluation of 4-BrPSF and its derivatives in drug discovery.

Conclusion

4-Bromophenylsulfur pentafluoride is a valuable building block for the synthesis of novel organic materials and potential therapeutic agents. Its unique physicochemical properties, conferred by the pentafluorosulfanyl group, offer exciting opportunities for the development of compounds with enhanced biological activity and improved pharmacokinetic profiles. This technical guide provides a foundational understanding of the synthesis, characterization, and potential applications of 4-BrPSF, serving as a resource for researchers and professionals in the chemical and pharmaceutical sciences. Further investigation into the specific biological targets and signaling pathways modulated by this and related compounds is warranted to fully realize their therapeutic potential.

References

- 1. Organofluorine compounds: Significance and symbolism [wisdomlib.org]

- 2. researchgate.net [researchgate.net]

- 3. Revealing Organofluorine Contamination in Effluents and Surface Waters with Complementary Analytical Approaches: Fluorine-19 Nuclear Magnetic Resonance Spectroscopy (19F-NMR) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. The Pentafluorosulfanyl Group (SF5) | Rowan [rowansci.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. chromatographyonline.com [chromatographyonline.com]

- 7. 4-Bromophenylsulfur pentafluoride | CymitQuimica [cymitquimica.com]

- 8. BJOC - Discovery of practical production processes for arylsulfur pentafluorides and their higher homologues, bis- and tris(sulfur pentafluorides): Beginning of a new era of “super-trifluoromethyl” arene chemistry and its industry [beilstein-journals.org]

- 9. d-nb.info [d-nb.info]

- 10. NMR Chemical Shift Values Table - Chemistry Steps [chemistrysteps.com]

- 11. NMR Chemical Shifts of Impurities [sigmaaldrich.com]

- 12. 13C NMR Chemical Shift [sites.science.oregonstate.edu]

- 13. www2.chem.wisc.edu [www2.chem.wisc.edu]

- 14. reddit.com [reddit.com]

- 15. alfa-chemistry.com [alfa-chemistry.com]

- 16. 19 f chemical shifts and coupling constants | DOCX [slideshare.net]

- 17. 19F-centred NMR analysis of mono-fluorinated compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 18. 19F [nmr.chem.ucsb.edu]

- 19. colorado.edu [colorado.edu]

- 20. 15.7 Spectroscopy of Aromatic Compounds – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 21. pubs.acs.org [pubs.acs.org]

- 22. 15.7 Spectroscopy of Aromatic Compounds - Organic Chemistry | OpenStax [openstax.org]

- 23. Closing the Organofluorine Mass Balance in Marine Mammals Using Suspect Screening and Machine Learning-Based Quantification - PMC [pmc.ncbi.nlm.nih.gov]

- 24. Synthesis and biological evaluation of the first pentafluorosulfanyl analogs of mefloquine - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 25. Pentafluorosulfanyl (SF5) as a Superior 19F Magnetic Resonance Reporter Group: Signal Detection and Biological Activity of Teriflunomide Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Pentafluorosulfanyl (SF5) Compounds for Researchers and Drug Development Professionals

Introduction

The pentafluorosulfanyl (SF5) group is a unique and increasingly important functional group in the fields of medicinal chemistry, agrochemistry, and materials science.[1][2] Often dubbed a "super-trifluoromethyl group," it consists of a central sulfur atom bonded to five fluorine atoms in a square pyramidal geometry.[3] Its remarkable combination of high electronegativity, thermal and chemical stability, and significant lipophilicity makes it a compelling bioisosteric replacement for common moieties like the trifluoromethyl (CF3), tert-butyl, and nitro groups.[1][4] The strong, stable S-F bonds confer high metabolic stability, a crucial attribute for drug candidates, while its distinct electronic and steric profile can profoundly influence molecular properties such as binding affinity, membrane permeability, and overall pharmacokinetic profiles.[1][5] As synthetic methodologies become more accessible, the application of the SF5 group is rapidly expanding, offering new avenues for the design of innovative pharmaceuticals and functional materials.[3]

Physicochemical and Pharmacokinetic Properties

The SF5 group imparts a unique combination of properties that are highly advantageous in the design of bioactive molecules. Its strong electron-withdrawing nature, greater than that of the CF3 group, can significantly alter the acidity and basicity of nearby functional groups and influence intermolecular interactions.[6] Despite its high polarity, the SF5 group is remarkably lipophilic, which can enhance a molecule's ability to cross cellular membranes, potentially improving bioavailability.[5] This combination of metabolic stability and modulated lipophilicity makes the SF5 group a powerful tool for optimizing drug-like properties.[7]

Comparative Physicochemical Data

The following table summarizes key quantitative data for the SF5 group in comparison to other common bioisosteres.

| Property | SF5 Group | CF3 Group | tert-Butyl Group |

| Electronegativity (Pauling Scale) | ~3.65[6] | ~3.36[6] | ~2.55 |

| Hammett Parameter (σp) | 0.68[6][8] | 0.53 - 0.54[6][8] | -0.20 |

| Lipophilicity (Hansch Parameter, π) | 1.23[8][9] | 0.88[8][9] | 1.98 |

| Van der Waals Volume (ų) | 55.4[8] | 42.6 | 76.9[8] |

Synthesis of Pentafluorosulfanyl Compounds

The incorporation of the SF5 group into organic molecules has historically been challenging, but recent advancements have made several synthetic routes more accessible. The primary strategies include the oxidative fluorination of sulfur-containing precursors, the radical addition of SF5-halides to unsaturated bonds, and the use of SF5-functionalized building blocks in cross-coupling reactions.

Key Synthetic Strategies

-

Oxidative Fluorination of Thiols and Disulfides : This is a traditional and common method for creating aryl-SF5 compounds. It typically involves a two-step process where an aryl thiol or disulfide is first treated with a chlorine source and a fluoride donor to form an arylsulfur chlorotetrafluoride (Ar-SF4Cl) intermediate. This intermediate is then converted to the final Ar-SF5 product by a chlorine-fluorine exchange reaction using a fluoride source.[10]

-

Radical Addition to Unsaturated Systems : For the synthesis of aliphatic SF5 compounds, the radical addition of pentafluorosulfanyl chloride (SF5Cl) or bromide (SF5Br) across alkenes and alkynes is a predominant strategy.[7] These reactions can be initiated by various methods, including light (photochemistry), radical initiators like triethylborane (Et3B), or amine-borane complexes.[11][12][13]

-

Cross-Coupling Reactions : With the increasing availability of SF5-containing building blocks (e.g., bromo-phenyl-SF5), standard cross-coupling reactions like the Negishi coupling are used to form C-C bonds and incorporate the SF5-aryl moiety into more complex structures.[14][15] This approach is particularly valuable for synthesizing complex molecules like SF5-containing amino acids.

General Synthetic Workflow for Aryl-SF5 Compounds

Caption: Oxidative fluorination workflow for aryl-SF5 synthesis.

Experimental Protocols

Protocol 1: Radical Addition of SF5Cl to an Alkene (General Procedure)

This protocol is adapted from methods utilizing radical initiators for the addition of SF5Cl across a double bond.[16]

-

Materials : Alkene (1.0 mmol), SF5Cl solution in hexane (1.2 mmol), triethylborane (1.0 M in hexanes, 0.2 mmol), and dry hexane (10 mL).

-

Procedure :

-

To a solution of the alkene (1.0 mmol) in dry hexane (10 mL) under an inert atmosphere (e.g., Argon), cool the reaction vessel to -30 °C.

-

Add the solution of SF5Cl in hexane (1.2 mmol).

-

Slowly add the solution of triethylborane (0.2 mmol) dropwise via syringe.

-

Allow the reaction mixture to warm to room temperature and stir for 4 hours.

-

Quench the reaction by exposing it to air.

-

Wash the mixture with water and brine, then dry the organic layer over anhydrous sodium sulfate.

-

Concentrate the solution under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to obtain the desired chloro-alkyl-SF5 product.

-

Protocol 2: Negishi Cross-Coupling for SF5-Aromatic Amino Acid Synthesis

This protocol is based on the synthesis of SF5-containing aromatic amino acids as reported by Cobb and co-workers.[14]

-

Materials : Halogenated amino acid precursor (e.g., Iodo-alanine derivative, 1.0 equiv.), (Bromophenyl)sulfur pentafluoride (1.0 equiv.), Zinc dust (4.0 equiv.), Pd(dba)2 (3 mol%), SPhos (10 mol%), and dry DMF.

-

Procedure :

-

Activate Zinc dust (4.0 equiv.) by heating at 100 °C under vacuum for 30 minutes.

-

Add a catalytic amount of iodine in dry DMF to the zinc and heat at 70 °C under argon for 20 minutes to prepare the organozinc reagent.

-

Add the iodo-alanine derivative (1.0 equiv.) in dry DMF to the activated zinc mixture and heat at 50 °C for 20 minutes.

-

To the resulting organozinc reagent, add the (Bromophenyl)sulfur pentafluoride (1.0 equiv.), Pd(dba)2 (3 mol%), and SPhos (10 mol%).

-

Stir the reaction mixture at 50 °C for 3-5 hours, followed by stirring at room temperature for 24 hours.

-

Purify the crude material directly by flash column chromatography (SiO2) to yield the desired SF5-containing aromatic amino acid.

-

Applications in Drug Discovery

The unique physicochemical properties of the SF5 group translate directly into tangible benefits for drug design. Its primary role is to modulate the pharmacokinetic (PK) and pharmacodynamic (PD) properties of therapeutic compounds.[1]

-

Enhanced Metabolic Stability : The high strength of the S-F bonds makes the SF5 group exceptionally resistant to metabolic degradation by enzymes such as Cytochrome P450s. This can lead to a longer in vivo half-life and an improved pharmacokinetic profile.[5]

-

Modulation of Lipophilicity and Permeability : The high lipophilicity of the SF5 group can enhance a molecule's ability to cross biological membranes, which may lead to improved oral bioavailability.[1][8] This is a critical parameter in drug design, influencing absorption and distribution.[17]

-

Improved Target Binding and Efficacy : The strong dipole moment and electron-withdrawing nature of the SF5 group can alter the electronic distribution of a molecule, potentially leading to enhanced binding affinity with its biological target.[1]

-

Bioisosterism : The SF5 group serves as an effective bioisostere for other bulky or electron-withdrawing groups. This allows medicinal chemists to fine-tune the properties of a lead compound to overcome issues with metabolism, toxicity, or efficacy.[4]

Influence of SF5 Properties on Drug Characteristics

Caption: Logical flow from SF5 properties to drug development outcomes.

Conclusion

The pentafluorosulfanyl group represents a frontier in fluorination chemistry with significant potential for the development of next-generation pharmaceuticals. Its unique combination of stability, electron-withdrawing strength, and lipophilicity provides a powerful tool for medicinal chemists to address common challenges in drug discovery, such as poor metabolic stability and low bioavailability. While synthetic challenges have historically limited its widespread use, ongoing innovations in synthetic methodology are making SF5-containing building blocks increasingly accessible. As our understanding of this remarkable functional group grows, its strategic incorporation into drug candidates is poised to deliver novel therapeutics with superior performance.

References

- 1. The Pentafluorosulfanyl Group (SF5) | Rowan [rowansci.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Pentafluorosulfanyl (SF5) technology - Melius Organics [meliusorganics.com]

- 4. Application of the Pentafluorosulfanyl Group as a Bioisosteric Replacement - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. Synthesis and Physicochemical Properties of 2-SF5-(Aza)Indoles, a New Family of SF5 Heterocycles - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Straightforward Access to Pentafluorosulfanylated Phenols and Aminophenols via [4 + 2] Diels–Alder Cycloaddition Reaction - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Amine-borane complex-initiated SF5Cl radical addition on alkenes and alkynes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Free radical addition to olefins. Part 4.—The light-induced addition of sulphur chloride pentafluoride to ethylene | Semantic Scholar [semanticscholar.org]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. Negishi coupling - Wikipedia [en.wikipedia.org]

- 16. benchchem.com [benchchem.com]

- 17. Integrating the Impact of Lipophilicity on Potency and Pharmacokinetic Parameters Enables the Use of Diverse Chemical Space during Small Molecule Drug Optimization - PubMed [pubmed.ncbi.nlm.nih.gov]

Technical Guide: Physicochemical Properties of 4-Bromophenylsulfur Pentafluoride

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive technical overview of 4-Bromophenylsulfur pentafluoride (CAS No. 774-93-6), a versatile organofluorine compound of significant interest in medicinal chemistry, agrochemical synthesis, and materials science. The pentafluorosulfanyl (SF₅) group is considered a "super-trifluoromethyl" bioisostere, offering a unique combination of high electronegativity, metabolic stability, and lipophilicity. This guide details the core physicochemical properties, experimental protocols for its synthesis and characterization, and its applications, particularly in drug development. All quantitative data is summarized for clarity, and key experimental workflows are visualized using process diagrams.

Physicochemical Properties

4-Bromophenylsulfur pentafluoride is a colorless to light yellow liquid at room temperature.[1] Its key physical and chemical properties are summarized in the table below. This data is essential for its appropriate handling, storage, and application in synthetic chemistry.

| Property | Value | Citation(s) |

| CAS Number | 774-93-6 | [1][2] |

| Molecular Formula | C₆H₄BrF₅S | [1][2] |

| Molecular Weight | 283.06 g/mol | [2] |

| Appearance | Colorless to light yellow clear liquid | [1] |

| Boiling Point | 77 °C at 10 mmHg (13.3 mbar) | [1] |

| Density | 1.86 g/cm³ | [1] |

| Refractive Index (n₂₀/D) | 1.48 | [1] |

| Purity | Typically ≥ 96% or 97% (by GC) | [1] |

| IUPAC Name | 1-bromo-4-(pentafluoro-λ⁶-sulfanyl)benzene | [3] |

| Synonyms | 1-Bromo-4-(pentafluorothio)benzene, p-Bromophenylsulfur pentafluoride | [2][4] |

| Storage Conditions | Store at 2 - 8 °C under an inert atmosphere | [1] |

Synthesis and Characterization: Experimental Protocols

The synthesis of aryl-SF₅ compounds like 4-Bromophenylsulfur pentafluoride is most commonly achieved through a two-step oxidative fluorination process starting from the corresponding diaryl disulfide.[5] The resulting product is then rigorously characterized to confirm its identity and purity.

General Synthesis Protocol: Oxidative Fluorination

This protocol describes a general method for the synthesis of 4-Bromophenylsulfur pentafluoride from 4,4'-dibromodiphenyl disulfide.

Step 1: Synthesis of 4-Bromophenylsulfur Chlorotetrafluoride

-

Reaction Setup: In a dry flask under an inert nitrogen atmosphere, a suspension of 4,4'-dibromodiphenyl disulfide (1.0 equiv.), potassium fluoride (KF, 10.0 equiv.), and trichloroisocyanuric acid (TCICA, 3.5 equiv.) is prepared in anhydrous acetonitrile.

-

Reaction: The mixture is stirred vigorously at room temperature. The reaction progress is monitored by Gas Chromatography-Mass Spectrometry (GC-MS) or ¹⁹F NMR until the starting disulfide is consumed.

-

Work-up: The reaction is quenched by pouring it into a saturated aqueous solution of sodium bicarbonate. The product is extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate (Na₂SO₄), and the solvent is removed under reduced pressure to yield the crude 4-bromophenylsulfur chlorotetrafluoride intermediate.

Step 2: Conversion to 4-Bromophenylsulfur Pentafluoride

-

Reaction Setup: In a fluoropolymer reactor, the crude 4-bromophenylsulfur chlorotetrafluoride (1.0 equiv.) is mixed with a fluoride source, such as zinc difluoride (ZnF₂, ~2.0 equiv.), without a solvent.[6]

-

Reaction: The mixture is heated (e.g., to 120 °C) under a nitrogen atmosphere with stirring. The conversion of the chlorotetrafluoride intermediate to the final pentafluoride product is monitored by GC-MS.[6]

-

Purification: Upon completion, the reaction mixture is cooled. The product, 4-Bromophenylsulfur pentafluoride, is isolated and purified by vacuum distillation to yield a clear liquid.

Caption: Generalized workflow for the synthesis of 4-Bromophenylsulfur pentafluoride.

Characterization Protocols

1. Gas Chromatography-Mass Spectrometry (GC-MS)

-

Objective: To assess the purity of the final product and monitor reaction progress.

-

Instrumentation: A standard GC system coupled with a mass spectrometer (e.g., Quadrupole or Orbitrap).

-

Sample Preparation: A dilute solution of the sample (e.g., 100 µg/mL) is prepared in a volatile organic solvent like methanol or ethyl acetate.[7]

-

GC Conditions (Illustrative):

-

MS Conditions (Illustrative):

-

Ionization Mode: Electron Ionization (EI) at 70 eV.[8]

-

Mass Range: Scan from m/z 40 to 400.

-

-

Data Analysis: Purity is determined by the relative area of the product peak in the chromatogram. The mass spectrum should show the characteristic molecular ion peak (M⁺) and isotopic pattern for bromine (¹⁹Br/⁸¹Br).

2. Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Objective: To confirm the molecular structure of the final product.

-

Instrumentation: A multinuclear NMR spectrometer (e.g., 400 MHz or higher).

-

Sample Preparation: ~10-20 mg of the sample is dissolved in ~0.6 mL of a deuterated solvent (e.g., CDCl₃).

-

¹H NMR: The spectrum is expected to show two doublets in the aromatic region (approx. 7.5-7.8 ppm), corresponding to the AA'BB' system of the 1,4-disubstituted benzene ring.

-

¹⁹F NMR: This is the most diagnostic technique. The spectrum should exhibit a characteristic AX₄ spin system for the -SF₅ group.[9]

-

Signal 1 (Fₐₓ): A quintet (or multiplet) corresponding to the single axial fluorine, coupled to the four equatorial fluorines.

-

Signal 2 (Fₑq): A doublet corresponding to the four equivalent equatorial fluorines, coupled to the single axial fluorine.[9]

-

Chemical shifts are typically reported relative to a CFCl₃ standard.[6]

-

Caption: Workflow for the analytical characterization of 4-Bromophenylsulfur pentafluoride.

Applications in Research and Drug Development

4-Bromophenylsulfur pentafluoride is a valuable building block for introducing the pentafluorosulfanyl (SF₅) group into organic molecules. The SF₅ group is highly sought after in drug discovery as a bioisosteric replacement for other functional groups like trifluoromethyl (-CF₃) or tert-butyl.[10]

Key Attributes and Applications:

-

Pharmaceutical Development: The introduction of an SF₅ group can favorably modulate a drug candidate's metabolic stability, lipophilicity, and binding affinity, potentially leading to improved pharmacokinetic and pharmacodynamic profiles.[10]

-

Agrochemicals: Similar to pharmaceuticals, the SF₅ moiety can enhance the efficacy and stability of new herbicides and pesticides.[4]

-

Materials Science: It is used to create advanced fluorinated polymers and liquid crystals with enhanced thermal stability and chemical resistance.[10]

-

Synthetic Chemistry: The bromine atom serves as a versatile synthetic handle, allowing for further molecular elaboration through cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig) to build more complex SF₅-containing structures.

Caption: Use of 4-Bromophenylsulfur pentafluoride in lead optimization via bioisosterism.

Safety and Handling

4-Bromophenylsulfur pentafluoride is classified as a hazardous substance and must be handled with appropriate precautions in a well-ventilated chemical fume hood.

-

Hazards: It is toxic if swallowed, in contact with skin, or if inhaled. It also causes skin and serious eye irritation.[3]

-

Personal Protective Equipment (PPE): Wear protective gloves, chemical safety goggles, and a lab coat.[3]

-

Handling: Avoid contact with skin, eyes, and clothing. Do not breathe vapors or mist. Handle in accordance with good industrial hygiene and safety practices.

-

Storage: Keep containers tightly closed in a dry, cool, and well-ventilated place, preferably refrigerated (2-8 °C).[1]

References

- 1. US7015176B2 - Process for the synthesis of aryl sulfurpentafluorides - Google Patents [patents.google.com]

- 2. scbt.com [scbt.com]

- 3. 4-Bromophenylsulfur pentafluoride | 774-93-6 [sigmaaldrich.com]

- 4. chemimpex.com [chemimpex.com]

- 5. RU2472779C2 - Method of producing aryl-sulphur pentafluorides - Google Patents [patents.google.com]

- 6. alfa-chemistry.com [alfa-chemistry.com]

- 7. documents.thermofisher.com [documents.thermofisher.com]

- 8. scispace.com [scispace.com]

- 9. New Frontiers and Developing Applications in 19F NMR - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Oxidative aliphatic C-H fluorination with manganese catalysts and fluoride ion | Springer Nature Experiments [experiments.springernature.com]

The Pentafluorosulfanyl Group: A Technical Guide to Its Potent Electron-Withdrawing Effects and Applications

For Researchers, Scientists, and Drug Development Professionals

The pentafluorosulfanyl (SF5) group is rapidly emerging from the shadow of its well-known trifluoromethyl (CF3) counterpart to become a functional group of significant interest in medicinal chemistry, agrochemicals, and materials science.[1][2][3] Often dubbed a "super-trifluoromethyl group," its powerful electron-withdrawing nature, combined with high thermal and chemical stability, and notable lipophilicity, makes it a valuable tool for modulating molecular properties.[3][4][5] This technical guide provides an in-depth exploration of the core electron-withdrawing effects of the SF5 group, supported by quantitative data, experimental methodologies, and visual workflows to aid researchers in harnessing its unique characteristics.

Electronic Properties of the SF5 Group: A Quantitative Perspective

The SF5 group is one of the most electron-withdrawing functionalities known in organic chemistry.[1][3] This potent effect stems from the high electronegativity of the five fluorine atoms bonded to the sulfur center.[1] Its electron-withdrawing strength surpasses that of the commonly used trifluoromethyl (CF3) group, which has significant implications for molecular design.[5]

Hammett and Taft Parameters

The electronic influence of the SF5 group can be quantified using Hammett (σ) and Taft (σ*) parameters, which are essential for understanding its impact on the reactivity and properties of aromatic and aliphatic systems, respectively. The SF5 group exhibits significantly larger positive σ values compared to the CF3 group, indicating its superior electron-withdrawing capabilities through both inductive and resonance effects.

| Parameter | SF5 | CF3 | Reference(s) |

| Hammett Constant (σp) | 0.68 | 0.53 - 0.54 | [5][6] |

| Hammett Constant (σm) | 0.61 | 0.43 | [6][7] |

| Inductive Effect (σI) | 0.55 | 0.39 | [5] |

| Resonance Effect (σR) | 0.11 | 0.12 | [5] |

| Electronegativity (χ) | 3.65 | 3.36 | [5] |

Impact on Acidity and Basicity (pKa)

The strong electron-withdrawing nature of the SF5 group significantly influences the acidity and basicity of nearby functional groups. For instance, the presence of an SF5 group on a phenyl ring increases the acidity of benzoic acids and decreases the basicity of anilines.

| Compound | pKa | Reference(s) |

| Benzoic acid | 4.20 | [8] |

| 4-SF5-benzoic acid | Data not explicitly found in search results, but expected to be significantly lower than benzoic acid | |

| Aniline | 4.60 | [9] |

| 4-SF5-aniline | Data not explicitly found in search results, but expected to be significantly lower than aniline | |

| cis-2-(3-SF5-phenyl)-2-fluorocyclopropylamine | Dependent on stereochemistry | [10] |

| trans-2-(3-SF5-phenyl)-2-fluorocyclopropylamine | Dependent on stereochemistry | [10] |

| cis-2-(4-SF5-phenyl)-2-fluorocyclopropylamine | Dependent on stereochemistry | [10] |

| trans-2-(4-SF5-phenyl)-2-fluorocyclopropylamine | Dependent on stereochemistry | [10] |

Applications in Drug Development and Materials Science

The unique combination of properties offered by the SF5 group makes it an attractive moiety for a range of applications.

Medicinal Chemistry

In drug discovery, the SF5 group is utilized to enhance the pharmacokinetic and pharmacodynamic profiles of therapeutic candidates.[1] Its introduction can lead to:

-

Enhanced Biological Activity: The strong electron-withdrawing effect can alter the electronic environment of a molecule, potentially leading to stronger binding interactions with biological targets.[1]

-

Improved Metabolic Stability: The robustness of the S-F bonds confers high resistance to metabolic degradation, which can prolong the in-vivo half-life of a drug.[1][11]

-

Modulated Lipophilicity: Despite its high polarity, the SF5 group can increase the overall lipophilicity of a molecule, which can improve its ability to cross cell membranes and enhance bioavailability.[1][6] The Hansch parameter (π) for SF5 is 1.23, which is greater than that of CF3 (0.88).[6]

-

Bioisosteric Replacement: The SF5 group can serve as a bioisostere for other groups like tert-butyl, trifluoromethyl, and nitro groups, offering a different combination of steric and electronic properties.[1]

Agrochemicals

The SF5 moiety has been successfully incorporated into novel insecticides.[4][12] For example, SF5-containing meta-diamide insecticides have demonstrated high insecticidal activity and excellent selectivity.[4][13]

Materials Science

In materials science, the thermal and chemical stability of the SF5 group, along with its ability to influence electronic properties, has led to its investigation in the development of new polymers and optoelectronic materials.[14][15] The introduction of SF5 groups can enhance the thermal robustness and tune the HOMO-LUMO gap of chromophores.[14][16]

Synthesis of SF5-Containing Compounds: Experimental Protocols

The synthesis of SF5-containing molecules has historically been a challenge, which has limited their widespread use.[1] However, recent advancements have made these compounds more accessible.[17]

Synthesis of SF5-Containing Meta-Diamide Insecticides

A practical method for the preparation of SF5-based meta-diamide insecticides has been described.[4][12] The synthesis involves the condensation of a substituted benzoic acid with a 4-SF5-aniline derivative.

Workflow for the Synthesis of SF5-Meta-Diamide Insecticides

Caption: Synthesis of SF5-meta-diamide insecticides.

-

Preparation of 4-SF5-Anilines (1b-d):

-

Bromination: Commercially available 4-SF5-aniline (1a) is treated with N-bromosuccinimide (NBS) in dimethylformamide (DMF) to yield mono- and di-bromo anilines.

-

Methylation: The brominated anilines undergo a palladium-catalyzed cross-coupling reaction with methylboronic acid to introduce methyl groups.

-

Further Bromination: Specific methylated anilines can be further brominated with NBS in DMF.

-

-

Preparation of 3-Benzamido-2-fluorobenzoic acid (3):

-

Reduction: 2-Fluoro-3-nitrobenzoic acid is reduced to the corresponding aniline (2).

-

Benzoylation: The resulting aniline is benzoylated to give 3-benzamido-2-fluorobenzoic acid (3).

-

-

Condensation:

-

The benzoic acid (3) is activated with thionyl chloride (SOCl2).

-

The activated acid is then condensed with the appropriate 4-SF5-aniline derivative (1a-d) in the presence of sodium bicarbonate in an acetone/water mixture to yield the final meta-diamide products (4a-d).

-

General Synthesis of Aryl-SF5 Compounds

A unified approach for the synthesis of aryl-SF5 compounds involves the oxidation of arylphosphorothiolates.[17] This method provides a convergent route from readily available starting materials.

Workflow for the Synthesis of Aryl-SF5 Compounds

Caption: General synthesis of Aryl-SF5 compounds.

Experimental Details: [17]

-

Formation of Arylphosphorothiolates: These precursors can be accessed from various common starting materials, including aryl boronic acids, aryl halides, or through direct C-H functionalization.

-

Oxidation: The arylphosphorothiolates are then oxidized to form the corresponding aryl tetrafluorosulfanyl chloride (Ar-SF4Cl) derivatives.

-

Fluorination: The Ar-SF4Cl intermediates are subsequently fluorinated to yield the final aryl pentafluorosulfanyl (Ar-SF5) compounds.

Conclusion

The pentafluorosulfanyl group presents a compelling option for chemists seeking to introduce strong electron-withdrawing effects and other favorable properties into their molecules. Its superior electronic characteristics compared to the trifluoromethyl group, coupled with its high stability and tunable lipophilicity, have already demonstrated significant potential in the development of new pharmaceuticals and agrochemicals. While synthetic challenges have historically limited its use, ongoing advancements in synthetic methodologies are making the SF5 group an increasingly accessible and valuable tool for molecular design. This guide provides a foundational understanding of the core properties and synthetic accessibility of the SF5 group, empowering researchers to explore its application in their respective fields.

References

- 1. The Pentafluorosulfanyl Group (SF5) | Rowan [rowansci.com]

- 2. Pentafluorosulfanyl (SF5) technology - Melius Organics [meliusorganics.com]

- 3. SF5-containing building blocks - Enamine [enamine.net]

- 4. Synthesis and Properties of Pentafluorosulfanyl Group (SF5)-Containing Meta-Diamide Insecticides - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. pubs.rsc.org [pubs.rsc.org]

- 8. fm.ehcc.kyoto-u.ac.jp [fm.ehcc.kyoto-u.ac.jp]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. escholarship.org [escholarship.org]

- 12. mdpi.com [mdpi.com]

- 13. researchgate.net [researchgate.net]

- 14. Selective employment of electronic effects of the pentafluorosulfanyl group across linear and tripodal push–pull chromophores with two-photon absorption - Materials Advances (RSC Publishing) [pubs.rsc.org]

- 15. researchgate.net [researchgate.net]

- 16. dk.upce.cz [dk.upce.cz]

- 17. Synthesis of Ar-SF4Cl and Ar-SF5 Compounds from Arylphosphorothiolates - Thieme Chemistry - Georg Thieme Verlag KG [thieme.de]

An In-depth Technical Guide to the Molecular Structure and Geometry of 4-Bromophenylsulfur Pentafluoride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular structure and geometry of 4-bromophenylsulfur pentafluoride, a versatile reagent in organic synthesis and materials science. The document collates available data to offer insights into its structural parameters, bonding, and the experimental techniques used for its characterization.

Molecular Structure and Geometry

The molecular structure of 4-bromophenylsulfur pentafluoride (C₆H₄BrF₅S) consists of a 4-bromophenyl ring attached to a sulfur pentafluoride (-SF₅) group. The sulfur atom is hypervalent, accommodating six substituents.

Geometry Around the Sulfur Atom

The geometry around the central sulfur atom is predicted to be octahedral . This is consistent with VSEPR theory for a central atom with six bonding pairs of electrons and no lone pairs. The -SF₅ group consists of one axial fluorine atom (Fₐ) and four equatorial fluorine atoms (Fₑ). The 4-bromophenyl group occupies the other axial position. This arrangement leads to a molecule with C₄ᵥ symmetry with respect to the S-C bond axis.

Quantitative Structural Data

The following table summarizes the expected bond lengths and angles for 4-bromophenylsulfur pentafluoride, based on the crystallographic data of 4-aminophenylsulfur pentafluoride.

| Parameter | Expected Value Range |

| Bond Lengths (Å) | |

| S-C | ~1.79 |

| S-Fₐ (axial) | ~1.60 |

| S-Fₑ (equatorial) | ~1.58 - 1.59 |

| C-Br | ~1.90 |

| C-C (aromatic) | ~1.38 - 1.40 |

| Bond Angles (°) | |

| C-S-Fₑ | ~90 |

| Fₑ-S-Fₑ | ~90 |

| Fₐ-S-Fₑ | ~87 - 89 |

| Dihedral Angles (°) | |

| Fₑ-S-C-C | Staggered conformation |

Note: These values are estimations based on the crystal structure of 4-aminophenylsulfur pentafluoride and may vary slightly for the 4-bromo derivative.

Experimental Protocols for Structural Elucidation

The determination of the precise molecular structure of 4-bromophenylsulfur pentafluoride would rely on several key experimental techniques.

X-ray Crystallography

X-ray crystallography is the definitive method for determining the three-dimensional structure of a molecule in the solid state.

Methodology:

-

Crystal Growth: Single crystals of 4-bromophenylsulfur pentafluoride are grown from a suitable solvent by slow evaporation or cooling.

-

Data Collection: A selected crystal is mounted on a goniometer and irradiated with a monochromatic X-ray beam. The diffraction pattern is recorded on a detector as the crystal is rotated.

-

Structure Solution: The diffraction data is processed to determine the unit cell dimensions and space group. The positions of the atoms in the crystal lattice are determined using direct methods or Patterson methods.

-

Structure Refinement: The atomic positions and thermal parameters are refined to obtain the best fit between the observed and calculated diffraction patterns, yielding precise bond lengths and angles.

Gas-Phase Electron Diffraction (GED)

Gas-phase electron diffraction is a powerful technique for determining the molecular structure of volatile compounds in the gas phase, free from intermolecular interactions present in the solid state.

Methodology:

-

Sample Introduction: A gaseous beam of 4-bromophenylsulfur pentafluoride is introduced into a high-vacuum chamber.

-

Electron Beam Interaction: A high-energy electron beam is directed through the gas stream. The electrons are scattered by the molecules.

-

Diffraction Pattern Recording: The scattered electrons form a diffraction pattern that is recorded on a detector.

-

Data Analysis: The diffraction pattern is analyzed to determine the radial distribution of atoms in the molecule, from which bond lengths, bond angles, and torsional angles can be derived.

Spectroscopic Characterization

Spectroscopic techniques, particularly Nuclear Magnetic Resonance (NMR), are crucial for confirming the identity and understanding the electronic environment of the atoms in the molecule.

¹⁹F NMR Spectroscopy:

¹⁹F NMR is particularly informative for fluorinated compounds. For 4-bromophenylsulfur pentafluoride, the spectrum is expected to show two distinct signals corresponding to the axial and equatorial fluorine atoms of the -SF₅ group.

-

Axial Fluorine (Fₐ): A quintet due to coupling with the four equatorial fluorine atoms.

-

Equatorial Fluorines (Fₑ): A doublet of triplets (or a more complex multiplet) due to coupling with the axial fluorine and the other equatorial fluorines.

The chemical shifts and coupling constants provide valuable information about the electronic structure of the -SF₅ group.

Synthesis of Aryl Sulfur Pentafluorides

The synthesis of 4-bromophenylsulfur pentafluoride typically involves the fluorination of a suitable precursor, such as 4-bromophenyl disulfide or 4-bromothiophenol. A general synthetic pathway is outlined below.

Synthesis of 4-Bromophenylsulfur Pentafluoride

Molecular Visualization

The following diagram illustrates the molecular structure and the relationship between the constituent atoms of 4-bromophenylsulfur pentafluoride.

Molecular Structure of 4-Bromophenylsulfur Pentafluoride

This guide provides a foundational understanding of the molecular structure and geometry of 4-bromophenylsulfur pentafluoride, leveraging available data and established analytical techniques. Further experimental studies, particularly X-ray crystallography and gas-phase electron diffraction, would be invaluable in providing definitive structural parameters for this important chemical entity.

The "Super-Trifluoromethyl" Effect: An In-Depth Technical Guide to the Lipophilicity and Membrane Permeability of SF5-Arenes

For Researchers, Scientists, and Drug Development Professionals

The pentafluorosulfanyl (SF5) group is rapidly emerging as a valuable substituent in medicinal chemistry, often lauded as a "super-trifluoromethyl group" due to its potent electron-withdrawing nature and significant steric bulk.[1][2] This technical guide provides a comprehensive overview of the core physicochemical properties of SF5-arenes, specifically focusing on lipophilicity and membrane permeability, which are critical parameters in drug design and development. By understanding how the SF5 moiety influences these properties, researchers can better predict and optimize the absorption, distribution, metabolism, and excretion (ADME) profiles of novel therapeutic agents.

The Impact of the SF5 Group on Lipophilicity

Lipophilicity, commonly expressed as the logarithm of the partition coefficient (logP), is a crucial factor governing a drug's ability to cross biological membranes. The introduction of an SF5 group onto an aromatic ring generally leads to a substantial increase in lipophilicity. This is attributed to the large, non-polar surface area of the five fluorine atoms. The following table summarizes experimental data comparing the logP values of several SF5-arenes with their hydrogen (H) and trifluoromethyl (CF3) counterparts.

Table 1: Comparative Lipophilicity (logP) of SF5-Arenes and Analogues

| Compound Series | Base Compound (R=H) | R = CF3 | R = SF5 | Lipophilicity Metric (logP) | Reference |

| 2-Substituted Indole | 2.14 | 3.5 | 3.8 | 2.14, 3.5, 3.8 | [1] |

| N-Methyl-2-substituted Indole | - | - | 4.3 | 4.3 | [3] |

| Meta-Diamide Insecticide | - | - | 4.49 | 4.49 | [1] |

Note: Higher logP values indicate greater lipophilicity.

The data clearly demonstrates that the SF5 group imparts a significantly higher degree of lipophilicity than both a hydrogen atom and the commonly used CF3 group. This enhanced lipophilicity is a key driver for increased membrane permeability.

Membrane Permeability of SF5-Arenes

The ability of a drug to permeate cell membranes is a prerequisite for reaching its intracellular target and exerting its therapeutic effect. Due to their increased lipophilicity, SF5-arenes are generally expected to exhibit enhanced passive diffusion across lipid bilayers. The primary methods for assessing membrane permeability in vitro are the Parallel Artificial Membrane Permeability Assay (PAMPA) and the Caco-2 cell permeability assay.

While extensive quantitative permeability data for a wide range of SF5-arenes is still emerging in the scientific literature, the available information and the strong correlation between lipophilicity and passive permeability suggest that SF5-substitution is a promising strategy for improving the membrane transport of drug candidates. The primary mechanism of transport for these highly lipophilic compounds is expected to be passive diffusion, a process driven by the concentration gradient across the membrane.

Caption: Passive diffusion of lipophilic SF5-arenes across the cell membrane.

Experimental Protocols

Accurate and reproducible assessment of lipophilicity and membrane permeability is crucial in drug discovery. The following sections provide detailed methodologies for the key experiments discussed in this guide.

Determination of Lipophilicity (logP) by Shake-Flask Method

The shake-flask method is the gold-standard for logP determination. For fluorinated compounds like SF5-arenes, 19F NMR spectroscopy offers a highly sensitive and accurate method for quantification.

Materials:

-

High-purity SF5-arene compound

-

n-Octanol (pre-saturated with water)

-

Water (pre-saturated with n-octanol)

-

Volumetric flasks

-

Pipettes

-

Centrifuge

-

NMR spectrometer with a fluorine probe

-

Deuterated chloroform (CDCl3) for NMR locking

Procedure:

-

Preparation of Pre-saturated Solvents: Mix equal volumes of n-octanol and water in a separatory funnel. Shake vigorously for 10 minutes and allow the layers to separate completely overnight.

-

Sample Preparation: Accurately weigh a small amount of the SF5-arene and dissolve it in a known volume of either the pre-saturated n-octanol or water.

-

Partitioning: Add a known volume of the other pre-saturated solvent to the solution from step 2.

-

Equilibration: Shake the mixture vigorously for a predetermined time (e.g., 1-2 hours) at a constant temperature (typically 25°C) to ensure equilibrium is reached.

-

Phase Separation: Centrifuge the mixture to ensure complete separation of the n-octanol and water phases.

-

Sampling: Carefully withdraw a precise aliquot from both the n-octanol and aqueous layers.

-

19F NMR Analysis: Prepare NMR samples by dissolving the aliquots in CDCl3. Acquire 19F NMR spectra for both samples.

-

Quantification: Determine the concentration of the SF5-arene in each phase by integrating the 19F NMR signal corresponding to the SF5 group relative to an internal standard.

-

Calculation of logP: Calculate the partition coefficient (P) as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase. The logP is the base-10 logarithm of P.

Parallel Artificial Membrane Permeability Assay (PAMPA)

PAMPA is a high-throughput, non-cell-based assay that models passive transcellular permeability.

Materials:

-

PAMPA plate (e.g., 96-well format with a filter plate and an acceptor plate)

-

Artificial membrane solution (e.g., lecithin in dodecane)

-

Phosphate-buffered saline (PBS) at various pH values (e.g., 5.0, 6.2, 7.4)

-

SF5-arene compound dissolved in a suitable solvent (e.g., DMSO)

-

Plate shaker

-

LC-MS/MS or UV-Vis plate reader for quantification

Procedure:

-

Membrane Coating: Apply a small volume of the artificial membrane solution to the filter of the donor plate and allow the solvent to evaporate, leaving a lipid layer.

-

Preparation of Acceptor Plate: Fill the wells of the acceptor plate with buffer.

-

Preparation of Donor Plate: Add the SF5-arene solution to the buffer in the donor plate wells.

-

Assay Assembly: Place the donor plate on top of the acceptor plate, creating a "sandwich".

-

Incubation: Incubate the plate assembly for a specified period (e.g., 4-18 hours) at room temperature, often with gentle shaking.

-

Sample Analysis: After incubation, separate the plates and determine the concentration of the SF5-arene in both the donor and acceptor wells using an appropriate analytical method (e.g., LC-MS/MS).

-

Permeability Calculation: The apparent permeability coefficient (Papp) is calculated using the following equation:

Papp = (-V_D * V_A / ((V_D + V_A) * A * t)) * ln(1 - (C_A(t) / C_equilibrium))

where V_D is the volume of the donor well, V_A is the volume of the acceptor well, A is the area of the membrane, t is the incubation time, C_A(t) is the concentration in the acceptor well at time t, and C_equilibrium is the theoretical equilibrium concentration.

Caco-2 Cell Permeability Assay

The Caco-2 assay is a cell-based model that is considered the gold standard for in vitro prediction of human intestinal absorption, as it accounts for both passive diffusion and active transport mechanisms.

Materials:

-

Caco-2 cells

-

Cell culture medium and supplements

-

Transwell inserts

-

Hanks' Balanced Salt Solution (HBSS) or similar transport buffer

-

SF5-arene compound

-

Lucifer yellow (for monolayer integrity testing)

-

LC-MS/MS for quantification

Procedure:

-

Cell Culture: Seed Caco-2 cells on Transwell inserts and culture for 21-25 days to allow for differentiation and formation of a confluent monolayer with tight junctions.

-

Monolayer Integrity Test: Measure the transepithelial electrical resistance (TEER) of the monolayer. Additionally, assess the permeability of a paracellular marker like Lucifer yellow to ensure the integrity of the tight junctions.

-

Permeability Assay (Apical to Basolateral - A-B): a. Wash the cell monolayer with pre-warmed transport buffer. b. Add the SF5-arene solution to the apical (donor) side and fresh buffer to the basolateral (acceptor) side. c. Incubate at 37°C with gentle shaking for a defined period (e.g., 2 hours). d. At the end of the incubation, take samples from both the apical and basolateral compartments.

-

Permeability Assay (Basolateral to Apical - B-A): a. Perform the assay as in step 3, but add the SF5-arene solution to the basolateral (donor) side and fresh buffer to the apical (acceptor) side. This is done to assess active efflux.

-

Sample Analysis: Determine the concentration of the SF5-arene in the samples using LC-MS/MS.

-

Calculation of Apparent Permeability (Papp) and Efflux Ratio: a. Calculate the Papp value for both the A-B and B-A directions using the following equation:

b. Calculate the efflux ratio by dividing the Papp (B-A) by the Papp (A-B). An efflux ratio significantly greater than 1 suggests that the compound is a substrate of an efflux transporter.

Caption: Workflow for determining lipophilicity and membrane permeability.

Conclusion and Future Perspectives

The pentafluorosulfanyl group is a powerful tool for medicinal chemists seeking to enhance the lipophilicity and, consequently, the membrane permeability of aromatic drug candidates. The data presented in this guide clearly illustrates the significant increase in logP values upon SF5 substitution. While direct experimental data on the permeability of a wide range of SF5-arenes is still being accumulated, the established correlation between lipophilicity and passive diffusion strongly supports the hypothesis that SF5-arenes possess favorable membrane transport properties.

Future research should focus on generating a broader and more comprehensive dataset of PAMPA and Caco-2 permeability values for a diverse set of SF5-arenes. This will enable the development of robust quantitative structure-permeability relationships (QSPRs) and provide a more nuanced understanding of the interplay between the SF5 group's electronic and steric properties and its impact on both passive and active transport mechanisms. Such studies will be invaluable for the rational design of next-generation therapeutics with optimized pharmacokinetic profiles.

References

Thermal and chemical stability of the pentafluorosulfanyl group

An In-Depth Technical Guide to the Thermal and Chemical Stability of the Pentafluorosulfanyl Group For Researchers, Scientists, and Drug Development Professionals

Introduction

The pentafluorosulfanyl (SF₅) group is rapidly emerging from a synthetic curiosity to a cornerstone functional group in the fields of medicinal chemistry, agrochemistry, and materials science.[1][2][3] Often dubbed a "super-trifluoromethyl group," its unique combination of properties—including high electronegativity, significant steric bulk, and exceptional stability—makes it a compelling bioisostere for other common moieties like the trifluoromethyl (CF₃), tert-butyl, or nitro groups.[1][4] The incorporation of an SF₅ group can profoundly influence a molecule's pharmacokinetic and pharmacodynamic profile, often leading to enhanced metabolic stability, improved membrane permeability, and modulated binding affinity.[1]

This technical guide provides a comprehensive overview of the thermal and chemical stability of the SF₅ group. It is intended to serve as a resource for researchers and developers, offering quantitative data, detailed experimental protocols for stability assessment, and visual guides to key concepts and workflows. The remarkable robustness of this group is attributed to the strength of its five sulfur-fluorine bonds, rendering it highly resistant to many common degradation pathways.[1][5]

Thermal Stability

The pentafluorosulfanyl group is renowned for its exceptional thermal stability, a property that is critical for applications in materials science and for ensuring the shelf-life and processability of pharmaceutical compounds.[2][6] This robustness is a direct consequence of the strong, stable sulfur-fluorine bonds.[5]

Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are standard methods used to quantify thermal stability. TGA measures mass loss as a function of temperature, with the onset temperature of mass loss (often denoted as Td) indicating the beginning of decomposition. Studies on complex organic molecules featuring the SF₅ group have shown that they possess high decomposition temperatures, often well above 300 °C. For instance, various push-pull chromophores containing one or more SF₅ groups exhibit decomposition temperatures (Td, defined as 5% weight loss) ranging from 300 °C to 420 °C, demonstrating the group's ability to impart significant thermal robustness to large molecular scaffolds.[7] In some cases, the thermal stability was observed to increase with the number of SF₅ substituents on the molecule.[7]

Chemical Stability

The SF₅ group exhibits a remarkable degree of chemical inertness across a wide spectrum of conditions, making it a highly versatile functional group that can withstand various synthetic transformations.[1]

Stability in Acidic and Basic Conditions

SF₅-containing molecules demonstrate high stability in aqueous acidic environments. For example, N–SF₅ azetidines have been shown to be stable in a 0.01 M HCl solution (pH 2.0).[5] This stability is attributed to the strong electron-withdrawing nature of the group, which reduces the susceptibility of adjacent bonds to acid-catalyzed hydrolysis.[5]

The group's stability under basic conditions is equally impressive. Pentafluorosulfanylbenzene, a foundational SF₅-containing aromatic compound, does not react even when refluxed in a solution of sodium hydroxide in aqueous ethanol.[8] While highly activated aromatic systems bearing SF₅ groups can undergo nucleophilic aromatic substitution (SNAr) at other positions on the ring, the SF₅ group itself remains intact under these basic conditions.[9]

Oxidative and Reductive Stability

The pentafluorosulfanyl group is stable towards many common oxidizing agents. In several reported syntheses, other parts of the molecule, such as SF₅-substituted anilines and phenols, can be oxidized to induce dearomatization while the SF₅ group itself remains unchanged.[10] This indicates a high resistance to oxidative degradation.

Regarding reductive stability, the SF₅ group is generally considered stable towards common hydride-based reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄). While direct, systematic studies on the stability of the SF5 group to these specific reagents are not prevalent in the literature, its survival in synthetic routes that use these reagents to reduce other functional groups (e.g., esters, ketones) within the same molecule implies a high degree of tolerance.[8][11][12] It is worth noting that under specific, non-standard conditions, such as visible-light-mediated electron donor-acceptor (EDA) complex formation, reduction of the S-F bond can be achieved.

Metabolic Stability

A key driver for the adoption of the SF₅ group in drug discovery is the significant metabolic stability it imparts to parent molecules.[1] The chemical robustness of the group helps prevent metabolic degradation by enzymes such as cytochrome P450s, which can extend a drug's half-life and improve its overall pharmacokinetic profile.[1][13] In comparative studies, SF₅-containing drug candidates have demonstrated improved in vivo pharmacokinetic profiles over their CF₃ analogues.[14]

Quantitative Data Summary

For ease of comparison, the following tables summarize key quantitative data related to the pentafluorosulfanyl group, primarily in comparison to the trifluoromethyl group.

Table 1: Comparative Physicochemical Properties

| Property | SF₅ Group | CF₃ Group |

|---|---|---|

| Electronegativity (Pauling Scale) | 3.65 | 3.36 |

| Hammett Constant (σp) | 0.68 | 0.54 |

| Lipophilicity (Hansch π) | 1.23 | 0.88 |

| Van der Waals Volume (ų) | 61.4 | 42.7 |

Table 2: Relevant Bond Dissociation Energies (BDE)

| Bond | BDE (kJ/mol) | Notes |

|---|---|---|

| S-F (in SF₆) | ~380 | The SF₅-F bond is a reasonable proxy for S-F bonds in Ar-SF₅. |

| C-S (Aryl-S) | ~272 | Represents the typical energy of the bond connecting the SF₅ group to an aromatic ring. |

| C-F (in CF₄) | ~485 | For comparison, representing the strength of bonds in the CF₃ group. |

Table 3: Representative Thermal Decomposition Temperatures (Td)

| Compound Structure | Decomposition Temp. (Td) (°C) |

|---|---|

| Tripodal Chromophore (3x p-SF₅-phenyl) | 300 |

| Tripodal Chromophore (3x m-SF₅-phenyl) | 380 |

| Tripodal Chromophore (3x 3,5-di-SF₅-phenyl) | 420 |

| Linear Chromophore (p-SF₅-phenyl) | 310 |

| Linear Chromophore (3,5-di-SF₅-phenyl) | 350 |

Data derived from TGA (5% weight loss) of complex push-pull chromophores.[7]

Table 4: Summary of Chemical Stability

| Condition / Reagent Class | Stability Level | Comments |

|---|---|---|

| Strong Acids (e.g., HCl) | High | Stable under typical aqueous acidic conditions.[5] Degradation possible only under harsh, forcing conditions (e.g., hot concentrated acid). |

| Strong Bases (e.g., NaOH) | High | Stable even in refluxing ethanolic NaOH.[8] |

| Oxidizing Agents (e.g., H₂O₂, Pb(OAc)₄) | High | The SF₅ group is inert to many common oxidants that can react with other parts of the molecule.[10] |

| Hydride Reducing Agents (e.g., NaBH₄, LiAlH₄) | High | Generally considered stable; degradation is not reported in synthetic procedures utilizing these reagents.[8] |

Experimental Protocols

The following sections detail generalized protocols for assessing the stability of novel SF₅-containing compounds.

Protocol: Thermal Stability Analysis (TGA/DSC)

This protocol outlines the determination of decomposition temperature using Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC).

-

Instrumentation: Calibrate the TGA and DSC instruments for temperature, mass (TGA), and heat flow (DSC) according to the manufacturer's guidelines.

-

Sample Preparation (TGA): Accurately weigh 2-5 mg of the test compound into a clean TGA sample pan (e.g., platinum or alumina).

-

TGA Analysis: Place the pan in the TGA furnace. Heat the sample from ambient temperature to a final temperature (e.g., 600 °C) at a constant rate (e.g., 10 °C/min) under a continuous flow of inert gas (e.g., nitrogen at 50 mL/min).

-

Sample Preparation (DSC): Accurately weigh 1-3 mg of the test compound into a DSC sample pan (e.g., aluminum) and hermetically seal it. Prepare an empty, sealed pan as a reference.

-

DSC Analysis: Place the sample and reference pans into the DSC cell. Heat the sample at a constant rate (e.g., 10 °C/min) under a continuous flow of inert gas.

-

Data Analysis: For TGA, determine the onset decomposition temperature (Td), often defined as the temperature at which 5% mass loss occurs. For DSC, identify endothermic or exothermic peaks corresponding to melting, crystallization, or decomposition.

Protocol: Chemical Stability Testing in Acidic/Basic Buffers

This protocol uses High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to quantify the stability of a compound over time in a buffered solution.

-

Stock Solution Preparation: Prepare a concentrated stock solution (e.g., 10 mM) of the test compound in a suitable organic solvent like DMSO or acetonitrile.

-

Reaction Buffer Preparation: Prepare the desired aqueous buffer (e.g., 0.01 M HCl for acidic conditions; pH 10 carbonate buffer for basic conditions).

-

Reaction Initiation: Add a small volume of the stock solution to the pre-warmed (e.g., 37 °C or 50 °C) reaction buffer to achieve a final concentration of ~10-50 µM. Ensure the final concentration of the organic solvent is low (<1%) to avoid solubility issues.

-

Time Point Sampling: At predetermined time points (e.g., 0, 1, 2, 4, 8, 24 hours), withdraw an aliquot of the reaction mixture.

-

Quenching: Immediately quench the reaction by adding the aliquot to a tube containing a cold organic solvent (e.g., acetonitrile) with an internal standard. This stops degradation and precipitates any proteins if in a biological matrix.

-

Analysis: Analyze all quenched samples by a validated HPLC or LC-MS method to determine the concentration of the parent compound remaining.

-

Data Interpretation: Plot the percentage of the parent compound remaining versus time, relative to the T=0 sample. A flat line indicates high stability, while a downward slope indicates degradation. The degradation half-life (t½) can be calculated from this data.

Protocol: In Vitro Metabolic Stability Assay

This protocol assesses stability in the presence of liver microsomes, which contain key drug-metabolizing enzymes.

-

Reagent Preparation:

-

Test Compound: Prepare a stock solution (e.g., 10 mM) in a suitable solvent (e.g., DMSO).

-

Liver Microsomes: Thaw pooled liver microsomes (e.g., human, rat) on ice. Dilute to the desired concentration (e.g., 0.5 mg/mL) in a phosphate buffer (e.g., 0.1 M, pH 7.4).

-

Cofactor Solution: Prepare an NADPH regenerating system (containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase) in phosphate buffer.

-

-

Incubation: In a microplate or microcentrifuge tubes, pre-incubate the liver microsome suspension and the test compound (final concentration ~1 µM) at 37 °C for 5-10 minutes.

-

Reaction Initiation: Start the metabolic reaction by adding the pre-warmed NADPH regenerating solution.

-

Time Point Sampling & Quenching: At various time points (e.g., 0, 5, 15, 30, 60 minutes), take aliquots of the reaction mixture and quench the reaction by adding them to a cold organic solvent (e.g., acetonitrile) containing an internal standard.

-

Sample Processing: Centrifuge the quenched samples to precipitate the proteins.

-

LC-MS/MS Analysis: Analyze the supernatant by LC-MS/MS to quantify the concentration of the parent compound remaining at each time point.

-

Data Analysis: Calculate the in vitro half-life (t½) and intrinsic clearance (CLint) from the disappearance rate of the parent compound.

Visualizations of Workflows and Pathways

Diagrams generated using Graphviz provide clear visual representations of key processes and logical relationships relevant to the synthesis and stability of SF₅ compounds.

References

- 1. The Pentafluorosulfanyl Group (SF5) | Rowan [rowansci.com]

- 2. Synthesis and Properties of Pentafluorosulfanyl Group (SF5)-Containing Meta-Diamide Insecticides - PMC [pmc.ncbi.nlm.nih.gov]

- 3. SF5-containing building blocks - Enamine [enamine.net]

- 4. researchgate.net [researchgate.net]

- 5. benchchem.com [benchchem.com]

- 6. researchgate.net [researchgate.net]

- 7. dk.upce.cz [dk.upce.cz]

- 8. Pentafluorosulfanylbenzene - Wikipedia [en.wikipedia.org]

- 9. researchgate.net [researchgate.net]

- 10. Synthesis of aliphatic sulfur pentafluorides by oxidation of SF₅-containing anisole, phenols, and anilines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. users.uoa.gr [users.uoa.gr]

- 12. researchgate.net [researchgate.net]

- 13. eprints.soton.ac.uk [eprints.soton.ac.uk]

- 14. chemrxiv.org [chemrxiv.org]

SF5 group as a bioisostere for trifluoromethyl and tert-butyl groups

An In-depth Technical Guide: The Pentafluorosulfanyl (SF5) Group as a Bioisostere for Trifluoromethyl and Tert-Butyl Groups

For Researchers, Scientists, and Drug Development Professionals

The strategic modification of lead compounds is a cornerstone of modern drug discovery, aimed at optimizing pharmacokinetic and pharmacodynamic properties. Bioisosteric replacement, the substitution of one functional group for another with similar physicochemical characteristics, is a critical tool in this process. Among the emerging functional groups, the pentafluorosulfanyl (SF5) group has garnered significant attention as a bioisostere for the commonly employed trifluoromethyl (CF3) and tert-butyl (t-Bu) moieties.[1][2][3] Often dubbed a "super-trifluoromethyl group," the SF5 group offers a unique combination of steric, electronic, and lipophilic properties that can profoundly influence a molecule's biological profile.[4][5]

This technical guide provides a comprehensive overview of the SF5 group as a bioisostere, presenting quantitative data, detailed experimental protocols, and visualizations to aid researchers in leveraging this unique functional group in drug design and development.

Physicochemical Properties: A Head-to-Head Comparison

The utility of the SF5 group as a bioisostere stems from its distinct combination of size, electronegativity, and lipophilicity, which positions it uniquely relative to the CF3 and t-Bu groups. While its steric bulk is comparable to a tert-butyl group, its electronic properties are more akin to, yet more pronounced than, a trifluoromethyl group.[3][6][7]

The key quantitative physicochemical parameters are summarized in the table below, providing a clear basis for comparison.

| Property | Pentafluorosulfanyl (SF5) | Trifluoromethyl (CF3) | tert-Butyl (t-Bu) |

| Electronic Effect | |||

| Electronegativity (Pauling Scale) | 3.65[8] | 3.36[8] | ~2.55 (Carbon) |

| Hammett Constant (σp) | 0.68[8][9] | 0.54[8] | -0.20 |

| Hammett Constant (σm) | 0.61[7][9] | 0.43[7] | -0.10 |

| Lipophilicity | |||

| Hansch Parameter (π) | +1.23 to +1.51[5][9][10] | +0.88 to +1.09[5][9][10] | +1.98 |

| Steric Properties | |||

| Van der Waals Volume (ų) | ~80.5 | ~42.6 | ~66.0 |

| Percent Buried Volume (%Vbur) | 65.6 - 68.7%[11] | 59.5 - 60.8%[11] | ~65-70% (estimated) |

Table 1: Comparison of key physicochemical properties.

The data clearly indicates that the SF5 group is more electron-withdrawing than the CF3 group, as shown by its higher electronegativity and Hammett constants.[8][9] Its lipophilicity is significantly greater than that of the CF3 group and approaches that of the t-Bu group.[5][10] Sterically, it is substantially larger than CF3 and is considered a good isostere for the t-Bu group.[7][12]

Impact on Metabolic Stability and Biological Activity

The robust nature of the sulfur-fluorine bonds in the SF5 group confers exceptional chemical and thermal stability.[2][13] This inherent stability often translates to enhanced resistance to metabolic degradation by cytochrome P450 enzymes, which can lead to an improved pharmacokinetic profile, including a longer in vivo half-life.[2][14]

The bioisosteric replacement of CF3 or t-Bu with an SF5 group can have varied but often beneficial effects on biological activity. The increased lipophilicity can enhance membrane permeability and improve binding to hydrophobic pockets within a target protein.[2][10] The altered electronic profile can modulate key interactions with the target, potentially increasing potency and efficacy.

The following table summarizes data from studies where the SF5 group was directly compared to its CF3 and t-Bu counterparts in biologically active molecules.

| Parent Molecule Class | Target | R = SF5 | R = CF3 | R = t-Bu |

| Pyrazole Ligands [15][16] | Cannabinoid Receptor 1 (CB1) | Ki = 1.6 nM | Ki = 2.1 nM | Ki = 2.5 nM |

| Indole Inhibitors [6] | AAA ATPase p97 | IC50 = 21.5 µM | IC50 = 2.9 µM | - |

| Mefloquine Analogs [17][18] | P. falciparum (W2, resistant) | IC50 = 11.9 nM | IC50 = 31.8 nM (Parent) | - |

Table 2: Comparative biological activity of SF5, CF3, and t-Bu substituted analogs.

In the case of cannabinoid receptor ligands, the SF5-substituted pyrazoles demonstrated slightly higher or equivalent receptor affinity compared to both the CF3 and t-Bu analogs.[15][16] For mefloquine, an antimalarial agent, the SF5 analog showed significantly improved activity against a resistant strain of P. falciparum compared to the parent drug containing a CF3 group.[17][18] Conversely, for a series of p97 inhibitors, the SF5 analog was less potent than its CF3 counterpart, highlighting that the effects of this substitution are context-dependent and not universally enhancing.[6]

Synthetic Methodologies

Historically, the application of the SF5 group has been hampered by synthetic challenges.[4] However, recent advances have made SF5-containing building blocks more accessible. Methods for introducing the SF5 group can be broadly categorized:

-